This compound belongs to the class of tetrahydropyrimidines, which are cyclic compounds containing a pyrimidine ring. The presence of bromine and a benzyl group enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis and drug development .
The synthesis of 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the bromination of 1-benzyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. This can be achieved through several methods:
The molecular structure of 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione features a tetrahydropyrimidine ring with a bromine atom at position five and a benzyl substituent at position one. Key structural characteristics include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond angles and distances .
1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione participates in various chemical reactions:
The specific reagents and conditions will dictate the products formed:
The mechanism of action for 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with biological targets such as enzymes and receptors:
Research into its mechanism is ongoing to elucidate specific pathways involved in its biological activity .
Quantitative data on melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound .
1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione has several notable applications:
Utilized in developing new materials and agrochemicals due to its reactivity and structural properties .
The pyrimidine scaffold represents a privileged structural motif in medicinal chemistry, with its significance rooted in its ubiquitous presence in nucleic acids and essential cofactors. Naturally occurring pyrimidine derivatives, such as thymine, uracil, and cytosine, serve as fundamental building blocks of DNA and RNA, establishing this heterocycle as a biologically prevalidated template for drug design [4]. The historical trajectory of medicinal pyrimidines began with the isolation of barbituric acid in 1864, which subsequently inspired the development of barbiturate sedatives in the early 20th century. This breakthrough demonstrated that synthetic modifications to the tetrahydropyrimidine core could yield therapeutically valuable agents with tailored pharmacological properties [4].
The structural evolution accelerated with Pietro Biginelli's 1893 discovery of the multicomponent reaction bearing his name, which enabled efficient construction of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from aldehydes, β-keto esters, and urea derivatives. This synthetic methodology remained relatively obscure for nearly a century until the 1980s, when researchers recognized the striking similarity between DHPMs and clinically established dihydropyridine calcium channel modulators like nifedipine. This structural analogy triggered intensive investigations into tetrahydropyrimidine derivatives as potential cardiovascular agents, catalyzing a resurgence in Biginelli chemistry [4]. Contemporary drug discovery has further leveraged tetrahydropyrimidines through strategic scaffold diversification approaches. The BIOS (Biology Oriented Synthesis) framework, pioneered by Waldmann's group, systematically deconstructs complex natural product scaffolds into simplified pharmacophores while retaining biological relevance. This approach facilitated the creation of "pseudo-natural products" – hybrid architectures combining biosynthetically unrelated natural product fragments. A seminal example includes chromopynones, which merge chromane-derived oxygen heterocycles with tetrahydropyrimidinone fragments. These novel chemotypes exhibit distinct biological profiles, such as selective inhibition of glucose transporters GLUT-1 and GLUT-3 in cancer cells, demonstrating their potential to access unexplored regions of biologically relevant chemical space [2].
Table 2: Therapeutic Applications of Tetrahydropyrimidine Derivatives
Therapeutic Area | Biological Activities | Representative Derivatives |
---|---|---|
Oncology | GLUT-1/3 inhibition, Antiproliferative activity | Chromopynones, 4-(3,4,5-trimethoxyphenyl)pyrimidines |
Metabolic Disorders | Antioxidant activity, Radical scavenging | 4e (3-hydroxy-4-ethoxy substituted) |
Osteoporosis Treatment | Osteoanabolic activity via BMP2/SMAD1 pathway activation | N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide |
Anti-infective Agents | Antibacterial, Antifungal properties | 5-(4-chlorophenyl)-6-methyl-4-substituted DHPMs |
Modern synthetic advances, particularly catalyzed Biginelli reactions, have enabled the efficient production of diverse tetrahydropyrimidine libraries. Cobalt(II) hydrogen sulfate [Co(HSO₄)₂] catalyzed reactions exemplify such innovations, facilitating the synthesis of highly substituted derivatives in ethanol under reflux conditions within 6-12 hours. These methodological developments have accelerated structure-activity relationship studies, revealing that C4/C5 substitutions profoundly influence bioactivity profiles. For instance, electron-donating groups (e.g., 3-hydroxy, 4-ethoxy substituents) significantly enhance radical scavenging capabilities in antioxidant assays, while halogenated analogs exhibit pronounced anticancer effects against HepG-2 and MCF-7 cell lines [4]. The integration of computational approaches has further refined tetrahydropyrimidine optimization. Molecular docking and dynamics simulations elucidate binding conformations within biological targets, enabling rational design of derivatives with improved affinity. Quantitative structure-activity relationship (QSAR) models have identified crucial electronic and steric parameters governing anticancer and antimicrobial activities, establishing predictive frameworks for prioritizing synthetic targets [4].
Bromine incorporation into pyrimidine scaffolds represents a strategic approach for modulating molecular properties critical to drug discovery. The 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione framework exemplifies this design principle, possessing a molecular weight of 281.11 g/mol and the systematic IUPAC designation 1-benzyl-5-bromopyrimidine-2,4(1H,3H)-dione (CAS 57712-67-1) [1] [3] [9]. This compound features a tetrahydropyrimidine core with three strategic modifications: a benzyl group at N1 position introducing lipophilic character, bromine at C5 enabling electronic modulation and cross-coupling versatility, and carbonyl groups at C2/C4 positions facilitating hydrogen-bonding interactions.
Table 1: Structural Characterization of 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
Property | Descriptor/Value |
---|---|
Systematic Name | 1-Benzyl-5-bromopyrimidine-2,4(1H,3H)-dione |
CAS Registry Number | 57712-67-1 |
Molecular Formula | C₁₁H₉BrN₂O₂ |
Exact Mass | 279.985 g/mol |
SMILES Notation | C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)Br |
InChI Key | NYNOBRTYKCVRJN-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 4 (Two carbonyl oxygens, two ring nitrogens) |
Topological Polar Surface Area | 54.9 Ų |
The C5-bromine substituent exerts multifaceted influences on molecular behavior. Sterically, its van der Waals radius (1.85 Å) creates optimal congestion for selectively modulating protein-ligand interactions without excessive steric hindrance. Electronically, bromine's strong σ-electron-withdrawing effect (Hammett σₚ⁺ = +0.91) combined with modest π-donor capacity significantly polarizes the pyrimidine ring, enhancing hydrogen-bond acceptor capacity at adjacent carbonyl groups [4] [5]. This polarization proved critical in osteoanabolic pyrimidine derivatives such as N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, where the bromine-induced electronic perturbation facilitated BMP2/SMAD1 pathway activation at picomolar concentrations. The resultant upregulation of osteogenic markers (RUNX2, type 1 collagen) demonstrated bromine's ability to enhance target engagement potency by 2-3 orders of magnitude compared to non-halogenated analogs [5].
Synthetic accessibility further underpins brominated pyrimidines' utility. The Biginelli reaction enables direct incorporation via brominated aldehydes or β-keto esters, while post-cyclization functionalization employs electrophilic bromination reagents. N-Bromosuccinimide (NBS) efficiently brominates the C5 position of preformed 1-benzyluracil derivatives in dichloromethane or acetonitrile, typically yielding 70-85% of 1-benzyl-5-bromouracil after crystallization [4] [7]. Subsequent modifications leverage bromine as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille), nucleophilic displacements, and lithiation-electrophile trapping sequences. For instance, 6-amino-1-benzyl-5-bromo-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 610259-81-9) serves as a versatile intermediate for constructing molecular diversity through amidation and alkylation at the exocyclic amino group [6] [7].
Table 3: Bromine-Mediated Design Strategies in Pyrimidine Drug Discovery
Design Strategy | Mechanistic Basis | Biological Outcome |
---|---|---|
Electronic Modulation | Enhanced H-bond acceptor capacity at C4=O | Improved target binding affinity |
Steric Guidance | Selective hydrophobic pocket occupation | Increased target selectivity |
Cross-Coupling Versatility | Suzuki-Miyaura arylation, Buchwald-Hartwig amination | Rapid scaffold diversification |
Metabolic Stabilization | Blockade of oxidative metabolic sites | Extended plasma half-life |
Conformational Restriction | Intramolecular halogen bonding with carbonyl groups | Preorganization for target complementarity |
The strategic value of brominated tetrahydropyrimidines extends to scaffold hopping approaches, where bromine facilitates ring transformations and heterocycle replacements. Medicinal chemistry campaigns have successfully converted brominated pyrimidines into fused bicyclic systems (e.g., pyrazolopyrimidines, thienopyrimidines) through palladium-catalyzed cyclization or copper-mediated N-arylation, generating novel chemotypes with preserved bioactivity but improved pharmacokinetic profiles [8]. This approach mirrors historical scaffold hops such as the morphine-to-tramadol transformation, where ring-opening modifications reduced adverse effects while maintaining analgesic pharmacophore geometry [8]. Contemporary computational methods, including pharmacophore-based virtual screening and molecular topology analysis, systematically exploit the 3D electronic properties conferred by the C-Br dipole to identify bioisosteric scaffolds with enhanced drug-like properties [4] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0